Target: β-1,3-Glucan Binding vs. Fks1 Inhibition
A direct head-to-head study compared the sensitivity of Candida strains with FKS1 hotspot mutations to poacic acid (PA) and caspofungin. Strains harboring the FKS1 S645Y or S645P mutations, which are known to confer decreased sensitivity to caspofungin, demonstrated an inverse phenotype with significantly increased sensitivity to poacic acid [1]. This indicates a distinct mode of action and lack of cross-resistance.
| Evidence Dimension | Sensitivity of FKS1 mutant strains |
|---|---|
| Target Compound Data | Increased sensitivity |
| Comparator Or Baseline | Caspofungin: Decreased sensitivity |
| Quantified Difference | Inverse relationship: PA sensitivity increases where caspofungin sensitivity decreases |
| Conditions | Candida strains with Fks1 S645Y or S645P point mutations |
Why This Matters
This inverse resistance profile indicates poacic acid can be a critical tool for probing β-1,3-glucan synthesis mechanisms and may circumvent echinocandin resistance in experimental models, making it a distinct research reagent.
- [1] Lee KK, Kubo K, Abdelaziz JA, Cunningham I, de Silva D, Chen X, Okada H, Ohya Y, Gow NAR. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by poacic acid and caspofungin. Cell Surf. 2018 Sep;3:12-25. doi: 10.1016/j.tcsw.2018.09.001. View Source
